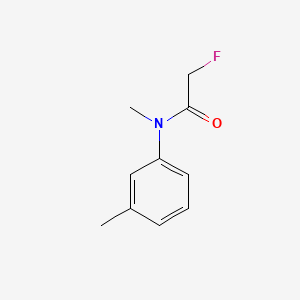
2-fluoro-N-methyl-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Acetotoluidide, 2-fluoro-N-methyl-: is a bioactive chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of m-Acetotoluidide, 2-fluoro-N-methyl- typically involves the reaction of m-toluidine with acetyl chloride in the presence of a base such as pyridine to form m-acetotoluidide . The subsequent fluorination and methylation steps involve the use of fluorinating agents and methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of m-Acetotoluidide, 2-fluoro-N-methyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: m-Acetotoluidide, 2-fluoro-N-methyl- can undergo oxidation reactions to form corresponding .
Reduction: Reduction reactions can convert it into .
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like and are employed under mild conditions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
Chemistry: m-Acetotoluidide, 2-fluoro-N-methyl- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, it is used to study the effects of fluorinated compounds on biological systems. Its bioactive nature allows for the investigation of its interactions with biological molecules .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery .
Industry: In the industrial sector, m-Acetotoluidide, 2-fluoro-N-methyl- is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of advanced materials .
Mecanismo De Acción
The mechanism of action of m-Acetotoluidide, 2-fluoro-N-methyl- involves its interaction with specific molecular targets. The fluorine atom in its structure plays a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its bioactive effects .
Comparación Con Compuestos Similares
- m-Acetotoluidide
- 2-Fluoro-N-methyl-aniline
- N-Methyl-m-toluidine
Comparison: m-Acetotoluidide, 2-fluoro-N-methyl- stands out due to the presence of both a fluorine atom and a methyl group, which confer unique chemical and biological properties. Compared to m-Acetotoluidide, the fluorinated version exhibits enhanced reactivity and bioactivity. Similarly, the presence of the acetyl group differentiates it from 2-Fluoro-N-methyl-aniline and N-Methyl-m-toluidine, making it a distinct compound with specific applications .
Propiedades
Número CAS |
10016-01-0 |
|---|---|
Fórmula molecular |
C10H12FNO |
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
2-fluoro-N-methyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C10H12FNO/c1-8-4-3-5-9(6-8)12(2)10(13)7-11/h3-6H,7H2,1-2H3 |
Clave InChI |
MRDDBKVEIYLRGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CF |
SMILES canónico |
CC1=CC(=CC=C1)N(C)C(=O)CF |
Apariencia |
Solid powder |
Key on ui other cas no. |
10016-01-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
m-Acetotoluidide, 2-fluoro-N-methyl- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















